Breviscapinun

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

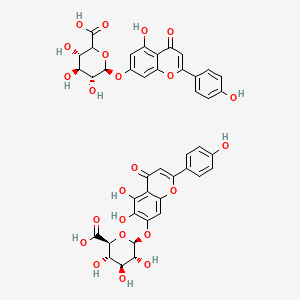

Breviscapine is a crude extract of several flavonoids from the plant Erigeron breviscapus (Vant.) Hand.-Mazz., containing more than 85% of scutellarin . This compound has been traditionally used in China as a medicine to improve cerebral blood supply and has a broad range of cardiovascular pharmacological effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Breviscapine can be prepared using various methods, including ultrasound-assisted anti-solvent precipitation . This method involves dissolving breviscapine in dimethyl sulfoxide (DMSO) and then precipitating it using an anti-solvent. The process is optimized using a Box–Behnken design concerning drug concentration, anti-solvent-to-solvent ratio, and sonication time .

Industrial Production Methods: Industrial production of breviscapine often involves extraction from the plant Erigeron breviscapus. The plant is harvested, dried, and then subjected to extraction processes to isolate the flavonoids, primarily scutellarin .

Analyse Des Réactions Chimiques

Types of Reactions: Breviscapine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from these reactions include modified flavonoid compounds with enhanced pharmacological activities .

Applications De Recherche Scientifique

Breviscapine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is used to treat cardiovascular diseases, cerebral infarction, and its sequelae, cerebral thrombus, coronary heart disease, and angina pectoris . It has been shown to increase blood flow, improve microcirculation, dilate blood vessels, decrease blood viscosity, promote fibrinolysis, inhibit platelet aggregation, and prevent thrombosis formation .

Mécanisme D'action

Breviscapine exerts its effects through multiple mechanisms. It regulates the proliferation, migration, invasion, and apoptosis of cells via the PI3K/AKT pathway . Additionally, it provides significant protective effects against myocardial ischemia/reperfusion injury by suppressing apoptosis of cardiomyocytes through the activation of the PI3K/Akt/eNOS signaling pathway . In neuroprotection, breviscapine decreases beta-amyloid burden, attenuates neuronal function, and increases synaptic protein levels in the brain .

Comparaison Avec Des Composés Similaires

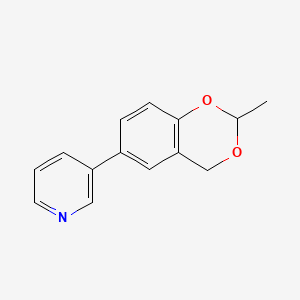

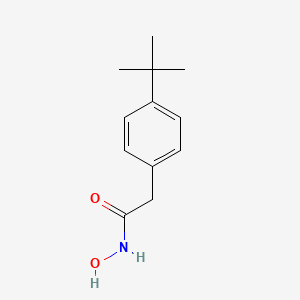

Breviscapine is unique due to its high content of scutellarin, which is the primary active ingredient . Similar compounds include other flavonoids like apigenin-7-O-glucuronide and 1,5-dicoffeoylquinic acid . These compounds share similar pharmacological activities but differ in their specific molecular structures and bioactivities .

Propriétés

Formule moléculaire |

C42H36O23 |

|---|---|

Poids moléculaire |

908.7 g/mol |

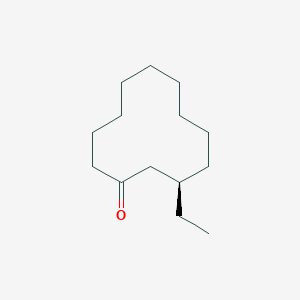

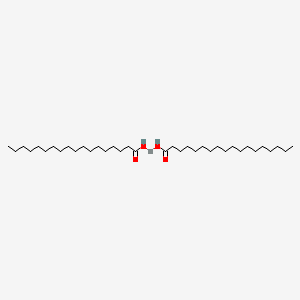

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;(3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O12.C21H18O11/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30;22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,16-19,21-22,24-28H,(H,29,30);1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+;16-,17-,18+,19?,21+/m00/s1 |

Clé InChI |

BYTLLPAZARDJBB-FZGGHYJTSA-N |

SMILES isomérique |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)O)O.C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O.C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)

![acetic acid;(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B13823779.png)

![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)

![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)